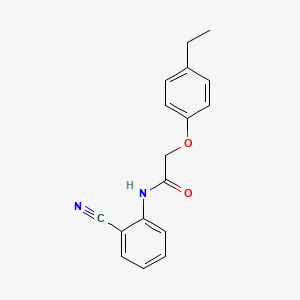
N-(2-cyanophenyl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(4-ethylphenoxy)acetamide, commonly known as NCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCPA is a white crystalline powder that belongs to the class of amides and is synthesized using a specific method.
作用機序
The exact mechanism of action of NCPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, NCPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
NCPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that NCPA inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In vivo studies have shown that NCPA exhibits analgesic and anticonvulsant activities in animal models.
実験室実験の利点と制限
One of the main advantages of using NCPA in lab experiments is its high purity and stability. NCPA is a white crystalline powder that can be easily synthesized and purified using standard techniques. It is also relatively inexpensive compared to other compounds with similar properties. However, one of the limitations of using NCPA is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on NCPA. One area of interest is the development of NCPA-based drugs for the treatment of neuropathic pain and epilepsy. Another area of interest is the use of NCPA as a building block for the synthesis of novel polymers and supramolecular structures. Additionally, further studies are needed to fully understand the mechanism of action of NCPA and its potential applications in other fields such as material science and organic synthesis.
Conclusion:
In conclusion, N-(2-cyanophenyl)-2-(4-ethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCPA is synthesized using a specific method and has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. NCPA exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on NCPA, including the development of NCPA-based drugs and the use of NCPA as a building block for the synthesis of novel polymers and supramolecular structures.
合成法
NCPA is synthesized using a specific method that involves the reaction between 2-bromo-4'-ethylphenol and 2-cyanophenylacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain NCPA.
科学的研究の応用
NCPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, NCPA has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated as a potential drug candidate for the treatment of neuropathic pain and epilepsy. In material science, NCPA has been used as a building block for the synthesis of various polymers and supramolecular structures. In organic synthesis, NCPA has been used as a reagent for the preparation of various amides and esters.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-13-7-9-15(10-8-13)21-12-17(20)19-16-6-4-3-5-14(16)11-18/h3-10H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAHFGZPGRPZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



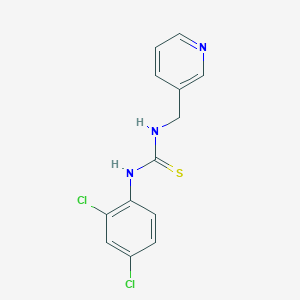
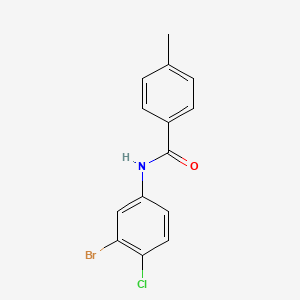
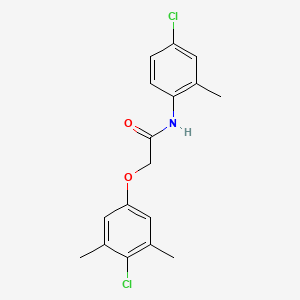
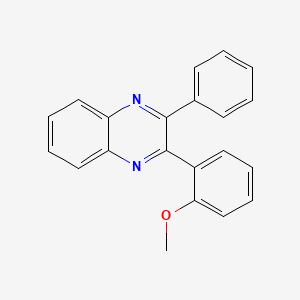
![N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine](/img/structure/B5817514.png)
![3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)
![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)
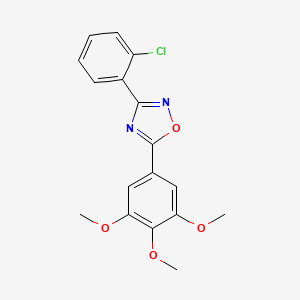

![2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5817551.png)
